An In-Depth Technical Guide to the Molecular Structure of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
An In-Depth Technical Guide to the Molecular Structure of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will dissect its molecular architecture, explore methods for its synthesis and characterization, and discuss the strategic importance of its structural motifs, particularly the pyrrolidine scaffold, in the design of novel therapeutic agents. This document is intended to serve as an authoritative resource, grounded in established scientific principles and supported by detailed protocols and characterization data.
Introduction: A Molecule of Strategic Importance
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a substituted aniline derivative that has emerged as a valuable building block in organic synthesis. Its structure uniquely combines a rigid aromatic core with a flexible, saturated heterocyclic moiety, making it an attractive starting point for creating diverse chemical libraries. The primary amine on the aniline ring serves as a key functional handle for a multitude of chemical transformations, while the pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for enhancing interactions with biological targets.[1][2] The dihydrochloride salt form of the molecule significantly improves its solubility in aqueous media, a crucial property for its application in various experimental and formulation contexts.[3]
The principal applications of this compound lie in pharmaceutical research and development, where it functions as a key intermediate in the synthesis of novel compounds, especially those targeting neurological disorders.[1][3] Its structural elements are frequently found in molecules designed to interact with neurotransmitter systems, making it a valuable tool for neuroscience research.[1]
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is paramount for its effective use in research and development. The key characteristics of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₂·2HCl | [1] |
| Molecular Weight | 249.18 g/mol | [1][4] |
| CAS Number | 866954-94-1 | [1] |
| Appearance | Light yellow powder | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C, dry, well-ventilated place | [1] |
| Synonyms | 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride, [4-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride | [4] |
The molecule's structure consists of three primary components:
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A p-substituted aniline ring: Provides a rigid scaffold and a nucleophilic primary amine for further chemical modification.
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A pyrrolidine ring: A five-membered saturated nitrogen heterocycle. This group is known to increase the three-dimensional character of a molecule, which can be advantageous for fitting into the complex binding pockets of proteins.[2][5]
-
A methylene bridge (-CH₂-): Covalently links the aniline and pyrrolidine rings.
The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the primary aniline nitrogen and the tertiary pyrrolidine nitrogen. This dual protonation enhances water solubility and crystalline stability.
Synthesis and Mechanistic Insights
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline and its subsequent conversion to the dihydrochloride salt can be efficiently achieved through reductive amination. This widely used method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7]
A logical synthetic pathway starts from 4-nitrobenzaldehyde and pyrrolidine. The nitro group serves as a protected precursor to the aniline amine, preventing it from interfering with the initial C-N bond formation.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-((4-nitrophenyl)methyl)pyrrolidine
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To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add pyrrolidine (1.1 eq) dropwise at room temperature.
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Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Introduce a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. Causality: These reagents are selective for the reduction of iminium ions in the presence of the aldehyde starting material.[6]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, 1-((4-nitrophenyl)methyl)pyrrolidine.
Step 2: Reduction of the Nitro Group and Salt Formation
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Dissolve the crude product from Step 1 in ethanol (EtOH) or methanol (MeOH).
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %) or Tin(II) chloride (SnCl₂).
-
Introduce a hydrogen source. If using Pd/C, purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). If using SnCl₂, concentrated hydrochloric acid (HCl) is typically used.
-
Stir the reaction vigorously at room temperature until the reduction of the nitro group is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst (if Pd/C was used).
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To the filtrate, add a solution of concentrated HCl (or HCl gas dissolved in a suitable solvent like diethyl ether) until the solution becomes acidic and precipitation is complete.
-
Collect the resulting precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Molecular Structure Elucidation
The definitive structure of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): The proton spectrum will show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: The protons on the aniline ring will typically appear as two doublets in the downfield region (approx. δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methylene Bridge Protons (-CH₂-): A singlet integrating to two protons will be observed (approx. δ 3.5-4.0 ppm), linking the aromatic ring and the pyrrolidine nitrogen.
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Pyrrolidine Protons: The eight protons on the pyrrolidine ring will appear as two multiplets in the aliphatic region (approx. δ 1.8-3.0 ppm). The protons closer to the nitrogen (α-protons) will be further downfield than the β-protons.
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Amine Protons (-NH₃⁺): The protons on the protonated aniline and pyrrolidine nitrogens will appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on the number and type of carbon atoms.
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Aromatic Carbons: Six signals are expected for the benzene ring carbons, with the carbon attached to the amino group and the carbon attached to the methylene bridge showing distinct chemical shifts from the others.
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Methylene Bridge Carbon: A single signal in the range of δ 50-60 ppm.
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Pyrrolidine Carbons: Two signals are expected due to the symmetry of the ring, corresponding to the α- and β-carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretching: Broad absorptions in the range of 2500-3000 cm⁻¹ are characteristic of the N-H stretches in the ammonium salts (-NH₃⁺ and >NH₂⁺-).
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
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C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region correspond to the aromatic ring.
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C-N Stretching: Found in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, Electrospray Ionization (ESI) would be a suitable method. The spectrum would show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (176.26 g/mol ) plus a proton, i.e., ~177.27.
The Pyrrolidine Scaffold in Drug Discovery
The inclusion of a pyrrolidine ring is a deliberate and strategic choice in medicinal chemistry. This saturated heterocycle offers several advantages over flat, aromatic systems.[5][8]
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Increased Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows it to explore a larger volume of chemical space. This "pseudorotation" enables substituents to adopt specific spatial orientations, which can lead to a more precise and higher-affinity binding to the complex 3D surfaces of biological targets like enzymes and receptors.[2][5]
-
Improved Physicochemical Properties: Incorporating a pyrrolidine scaffold can improve properties such as solubility and metabolic stability compared to purely aromatic analogues. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.
-
Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers. The introduction of stereochemistry allows for the development of enantiomerically pure drugs, where one enantiomer may have significantly higher activity and a better safety profile than the other.[5]
-
Vectorial Exit Points: The pyrrolidine ring provides multiple points for substitution, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) by directing substituents into different regions of a target's binding site.
Hypothetical Drug Discovery Workflow
The use of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride as a starting material in a drug discovery campaign can be visualized as follows.
Caption: Role as a scaffold in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is essential. The following guidelines are based on safety data for the free base and related compounds.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C.[1]
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (other than for salt formation).
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is more than a simple organic molecule; it is a strategically designed chemical tool. Its molecular structure offers a robust combination of reactivity, solubility, and conformational properties that are highly sought after in modern drug discovery. The aniline core provides a reliable anchor for synthetic elaboration, while the privileged pyrrolidine scaffold introduces the three-dimensional complexity crucial for potent and selective biological activity. This guide has provided a detailed examination of its synthesis, structural characterization, and strategic application, underscoring its value to the scientific community dedicated to developing the next generation of therapeutics.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Foley, D. J., et al. (2016). New Chemistry to Drive Molecular Discovery: Fit for Purpose? ChemistryOpen, 5(4), 284-293. [Link]
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Yıldız, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249914. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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